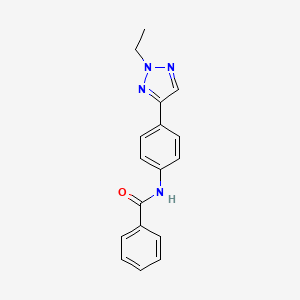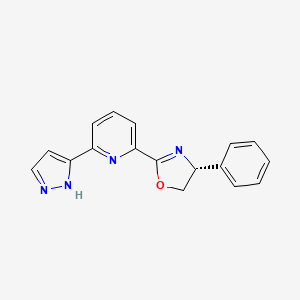![molecular formula C17H13NO3 B12883514 [2-(5-Phenyl-1,2-oxazol-3-yl)phenyl]acetic acid CAS No. 104907-59-7](/img/structure/B12883514.png)
[2-(5-Phenyl-1,2-oxazol-3-yl)phenyl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-(5-Phenylisoxazol-3-yl)phenyl)acetic acid is an organic compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(5-Phenylisoxazol-3-yl)phenyl)acetic acid typically involves the following steps:
Formation of Isoxazole Ring: The isoxazole ring can be synthesized through a [3+2] cycloaddition reaction between nitrile oxides and alkynes or alkenes. For instance, phenyl nitrile oxide can react with phenylacetylene to form 5-phenylisoxazole.
Substitution Reaction: The phenyl group at the 5-position of the isoxazole ring can be introduced through a substitution reaction using appropriate phenylating agents.
Formation of Phenylacetic Acid Moiety: The phenylacetic acid moiety can be introduced through a Friedel-Crafts acylation reaction using phenylacetyl chloride and a suitable catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of 2-(2-(5-Phenylisoxazol-3-yl)phenyl)acetic acid may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Continuous flow reactors and green chemistry principles may be employed to enhance the efficiency and reduce the environmental impact of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-(5-Phenylisoxazol-3-yl)phenyl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the isoxazole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
2-(2-(5-Phenylisoxazol-3-yl)phenyl)acetic acid has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs with anti-inflammatory, analgesic, or anticancer properties.
Biology: It is used in the study of enzyme inhibition and receptor binding, providing insights into biological pathways and mechanisms.
Materials Science: The compound can be used as a building block for the synthesis of novel materials with specific properties, such as polymers or nanomaterials.
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical agents, contributing to the development of new therapeutic drugs.
Wirkmechanismus
The mechanism of action of 2-(2-(5-Phenylisoxazol-3-yl)phenyl)acetic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects.
Pathways Involved: It can influence signaling pathways such as the inflammatory cascade, apoptosis, or cell proliferation, contributing to its potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2-(5-Methylisoxazol-3-yl)phenyl)acetic acid
- 2-(2-(5-Chlorisoxazol-3-yl)phenyl)acetic acid
- 2-(2-(5-Fluoroisoxazol-3-yl)phenyl)acetic acid
Comparison
- Structural Differences : The presence of different substituents on the isoxazole ring (e.g., methyl, chloro, fluoro) can significantly influence the compound’s chemical and biological properties.
- Biological Activity : Each derivative may exhibit distinct biological activities, such as varying degrees of anti-inflammatory, analgesic, or anticancer effects.
- Uniqueness : 2-(2-(5-Phenylisoxazol-3-yl)phenyl)acetic acid is unique due to its specific substitution pattern, which may confer unique binding properties and biological activities compared to other derivatives.
Eigenschaften
CAS-Nummer |
104907-59-7 |
|---|---|
Molekularformel |
C17H13NO3 |
Molekulargewicht |
279.29 g/mol |
IUPAC-Name |
2-[2-(5-phenyl-1,2-oxazol-3-yl)phenyl]acetic acid |
InChI |
InChI=1S/C17H13NO3/c19-17(20)10-13-8-4-5-9-14(13)15-11-16(21-18-15)12-6-2-1-3-7-12/h1-9,11H,10H2,(H,19,20) |
InChI-Schlüssel |
KCSMOCXVJKODPQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)C3=CC=CC=C3CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[4-(Methylamino)phenyl]quinoline-5,8-dione](/img/structure/B12883432.png)


![5-Chloro-7-[2-(trifluoromethyl)phenyl]quinolin-8-ol](/img/structure/B12883445.png)
![1-Ethyl-3-(pentan-3-yl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12883447.png)
![Cyclopenta[c]pyrrole-1,5-dione, 2,3,3a,4-tetrahydro-6-phenyl-](/img/structure/B12883459.png)
![Phosphine, dicyclohexyl[[2-[(diphenylphosphino)methyl]phenyl]methyl]-](/img/structure/B12883464.png)



![2-(Furan-2-yl)-4,5,6,7-tetrahydrothiazolo[4,5-b]pyridine](/img/structure/B12883483.png)


![Benzamide, 3-[5-[(2-pyrrolidinylmethyl)amino]-3-pyridinyl]-](/img/structure/B12883521.png)
